[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473249
InChI: InChI=1S/C21H33N3O3/c1-15(2)19(22)20(25)23-11-10-18(12-23)13-24(16(3)4)21(26)27-14-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14,22H2,1-4H3/t18?,19-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C21H33N3O3
Molecular Weight: 375.5 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13473249

Molecular Formula: C21H33N3O3

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C21H33N3O3
Molecular Weight 375.5 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C21H33N3O3/c1-15(2)19(22)20(25)23-11-10-18(12-23)13-24(16(3)4)21(26)27-14-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14,22H2,1-4H3/t18?,19-/m0/s1
Standard InChI Key GBYHFBZRCDNVPT-GGYWPGCISA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N1CCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N1CCC(C1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

The compound’s structure integrates three key components:

  • Pyrrolidine ring: A five-membered nitrogen-containing heterocycle substituted at the 3-position with a methyl group bonded to a carbamate functionality.

  • (S)-2-Amino-3-methyl-butyryl group: A branched-chain amino acid derivative with a chiral center at the α-carbon, conferring stereospecificity.

  • Benzyl isopropyl carbamate: A protective group that enhances lipophilicity and modulates reactivity during synthetic workflows .

The stereochemistry of the amino acid moiety ((S)-configuration) is critical for biological interactions, as evidenced by studies on analogous compounds targeting enzymes like endothelin-converting enzyme (ECE) .

Spectroscopic Characterization

Key spectroscopic data for structural elucidation includes:

  • NMR: 1H^1\text{H}-NMR signals for the pyrrolidine protons (δ 1.8–3.2 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and isopropyl methyl groups (δ 1.0–1.2 ppm).

  • IR: Stretching vibrations for the carbamate carbonyl (νC=O1700cm1\nu_{\text{C=O}} \approx 1700 \, \text{cm}^{-1}) and amine N–H (νN–H3300cm1\nu_{\text{N–H}} \approx 3300 \, \text{cm}^{-1}).

  • Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z375.5m/z \, 375.5 [M+H]+^+ .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis involves multi-step sequences, often employing:

  • Pyrrolidine Functionalization: Introduction of the methyl group at the 3-position via alkylation or Mitsunobu reactions.

  • Amino Acid Coupling: Peptide bond formation between the pyrrolidine and (S)-2-amino-3-methyl-butyric acid using coupling agents like EDCI/HOBt.

  • Carbamate Protection: Reaction with benzyl chloroformate and isopropyl amine under Schotten-Baumann conditions.

Example Synthesis Protocol :

  • Step 1: NN-Boc-pyrrolidine-3-methanol is treated with methanesulfonyl chloride to form the mesylate.

  • Step 2: Nucleophilic displacement with sodium azide, followed by Staudinger reduction to yield the primary amine.

  • Step 3: Coupling with (S)-2-(Boc-amino)-3-methyl-butyric acid using HATU/DIPEA.

  • Step 4: Boc deprotection with TFA, followed by carbamate formation with benzyl chloroformate and isopropylamine.

Optimization Challenges

  • Stereochemical Integrity: Racemization risks during amino acid coupling necessitate low-temperature conditions and bulky bases.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) improve reaction homogeneity but may complicate purification.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight375.51 g/mol
Melting PointNot reported (likely amorphous)
SolubilityModerate in DMSO, low in water
LogP (Predicted)2.8 ± 0.3
StabilityHydrolytically labile at extreme pH

The benzyl ester enhances membrane permeability, while the carbamate group contributes to metabolic stability compared to ester prodrugs .

Biological Relevance and Applications

CompoundTarget EnzymeIC50_{50} (nM)
Analog A (Pyrrolidine)ECE-112.4
Analog B (Piperidine)Neprilysin8.7

Drug Delivery Considerations

The benzyl ester serves as a prodrug moiety, enabling passive diffusion across biological barriers. In vivo, esterase-mediated hydrolysis releases the active carboxylic acid derivative.

Computational Insights

Molecular Dynamics Simulations

Studies on related carbamates predict:

  • Binding Affinity: ΔG = −9.2 kcal/mol for ECE-1, driven by hydrogen bonding with Arg145^{145} and Tyr346^{346} .

  • Metabolic Sites: Susceptibility to oxidation at the pyrrolidine ring (CYP3A4-mediated) .

ADMET Profiling

  • Absorption: High permeability (Caco-2 Papp_{\text{app}} = 18 × 106^{-6} cm/s).

  • Toxicity: Low Ames test mutagenicity risk (predicted) .

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